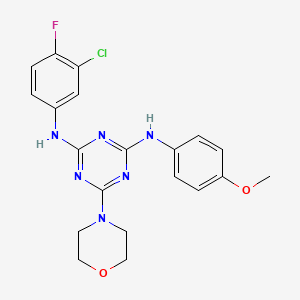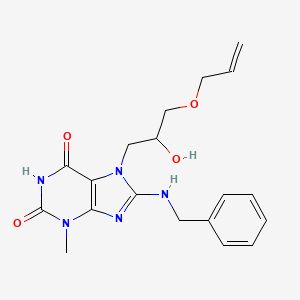![molecular formula C11H12BrFO3 B2797819 5-Bromo-2-fluoro-4-[1-(methoxymethoxy)ethyl]benzaldehyde CAS No. 2044714-57-8](/img/structure/B2797819.png)
5-Bromo-2-fluoro-4-[1-(methoxymethoxy)ethyl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-fluoro-4-[1-(methoxymethoxy)ethyl]benzaldehyde: is an organic compound with the molecular formula C11H12BrFO3 and a molecular weight of 291.12 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxymethoxy groups attached to a benzaldehyde core. It is commonly used in various chemical synthesis processes and has applications in scientific research.
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with targets such as extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (erk2) and fibroblast growth factor receptor 2 (fgfr2) . These proteins play crucial roles in cell signaling pathways, influencing cell growth, differentiation, and survival.
Mode of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 or sn2 pathway . In these reactions, the compound forms a sigma-bond with its target, generating a positively charged intermediate .
Biochemical Pathways
FGFR2 is involved in the fibroblast growth factor pathway, influencing cell growth and tissue repair .
Pharmacokinetics
The compound’s molecular weight (29112) and physical form (liquid) suggest that it may be well-absorbed and distributed in the body .
Result of Action
Given its potential targets, it may influence cell growth, differentiation, and survival .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can affect the activity and stability of similar compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-2-fluoro-4-[1-(methoxymethoxy)ethyl]benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Industrial Production Methods:
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Formation of 5-Bromo-2-fluoro-4-[1-(methoxymethoxy)ethyl]benzoic acid.
Reduction: Formation of 5-Bromo-2-fluoro-4-[1-(methoxymethoxy)ethyl]benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a substrate in catalytic reactions to study reaction mechanisms.
Biology:
Biochemical Studies: Used in the study of enzyme-substrate interactions and metabolic pathways.
Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry:
Material Science: Used in the development of advanced materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-2-fluorobenzaldehyde
- 4-Bromo-2-fluorobenzaldehyde
- 5-Bromo-2-(trifluoromethoxy)benzaldehyde
Comparison:
- Reactivity: 5-Bromo-2-fluoro-4-[1-(methoxymethoxy)ethyl]benzaldehyde exhibits unique reactivity due to the presence of the methoxymethoxy group, which can influence its chemical behavior.
- Applications: While similar compounds are used in organic synthesis, the specific functional groups in this compound make it suitable for specialized applications in research and industry .
Eigenschaften
IUPAC Name |
5-bromo-2-fluoro-4-[1-(methoxymethoxy)ethyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO3/c1-7(16-6-15-2)9-4-11(13)8(5-14)3-10(9)12/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUKUGPZGLPNSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C(=C1)F)C=O)Br)OCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dichlorooxazolo[4,5-b]pyridine](/img/structure/B2797738.png)
![4-cyano-N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2797739.png)

![1-(4-ethoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2797741.png)

![2-methoxy-N-{2-[3-({[(naphthalen-1-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide](/img/structure/B2797747.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride](/img/new.no-structure.jpg)




